Cephalin

Description

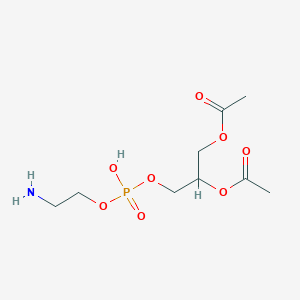

Structure

3D Structure

Properties

IUPAC Name |

[2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWRDBDJAOHXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920022 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90989-93-8 | |

| Record name | 2-(Acetyloxy)-3-{[(2-aminoethoxy)(hydroxy)phosphoryl]oxy}propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cephalins, brain | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Isolation of Cephalin: A Historical and Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the historical discovery and isolation of cephalin. It details the seminal work of early neurochemists, presenting their experimental protocols and quantitative findings. This guide serves as a foundational reference for understanding the origins of phospholipid chemistry and its evolution into modern lipidomics.

Executive Summary

The discovery of this compound in the late 19th century by Johann Ludwig Wilhelm Thudichum marked a pivotal moment in neurochemistry, challenging prevailing theories and laying the groundwork for the field of lipid research. Initially isolated from brain tissue, "this compound" was considered a single substance for decades. Later work in the mid-20th century, notably by Jordi Folch, revealed it to be a mixture of several key phospholipids, primarily phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497). This paper traces this historical arc, providing detailed methodologies of the original isolation techniques and the subsequent fractionation, alongside the earliest quantitative data and initial functional insights, such as its role in blood coagulation.

The Pioneering Discovery by J. L. W. Thudichum (1884)

The story of this compound begins with J. L. W. Thudichum, a German-British physician and scientist who is now widely regarded as the father of neurochemistry. In his landmark 1884 publication, "A Treatise on the Chemical Constitution of the Brain," Thudichum systematically dismantled the prevailing belief that the brain was composed of a single principal substance termed "protagon".[1] Through years of meticulous work on bovine and human brains, he isolated and characterized numerous compounds, including the substance he named this compound.[1][2] He correctly classified it as a "phosphatide," a phosphorus-containing lipid.[1]

Thudichum's Isolation Protocol from Brain Tissue

Thudichum's method was a rigorous process of solvent extraction and precipitation, designed to separate the complex lipids of the brain from proteins and other substances. The protocol, adapted from his 1884 treatise, is outlined below.

Experimental Protocol: Thudichum's this compound Isolation (c. 1884)

-

Initial Preparation: Fresh brain tissue (human or bovine) was dissected to remove meninges and blood vessels. The grey and white matter were then finely minced.

-

Dehydration and Initial Extraction: The minced tissue was subjected to repeated extractions with warm alcohol (ethanol). This step served to dehydrate the tissue and remove water-soluble components as well as some lipids like lecithins.

-

Ether Extraction: The alcohol-exhausted brain matter was then repeatedly extracted with diethyl ether at room temperature. This ether extract contained the bulk of the phospholipids, including what Thudichum identified as this compound.

-

Precipitation of this compound: The ether extract was concentrated by distillation. Upon cooling and standing, a crude precipitate formed.

-

Purification with Alcohol: This crude precipitate was then treated with cold absolute alcohol. This compound, being largely insoluble in cold alcohol, could be separated from more soluble lipids. This step was repeated multiple times to increase purity.

-

Final Purification: The resulting this compound preparation was redissolved in ether and precipitated again by the addition of alcohol to remove any remaining soluble impurities. The final product was a waxy, hygroscopic solid.

dot graph TD { rankdir=TB; graph [ranksep=0.5, nodesep=0.2, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: Thudichum's historical workflow for this compound isolation (c. 1884).

Early Quantitative Analysis

Thudichum's work was remarkably quantitative for his era. He performed elemental analysis on his purified this compound, providing the first insights into its chemical composition. While precise yields varied, his analyses consistently pointed to a nitrogen-to-phosphorus ratio that distinguished this compound from other phosphatides he had discovered, like lecithin.

| Parameter | Thudichum's Reported Value (Approx.) | Modern Interpretation |

| Carbon (%) | 60 - 62% | Consistent with a glycerophospholipid structure. |

| Hydrogen (%) | 9 - 10% | Consistent with a glycerophospholipid structure. |

| Nitrogen (%) | 1.5 - 2.0% | Reflects the presence of an amine group. |

| Phosphorus (%) | 3.5 - 4.0% | Key identifier of a phosphatide. |

| N:P Molar Ratio | ~1:1 | Suggests one nitrogen atom per phosphate (B84403) group. |

Note: These values are approximate, derived from historical accounts of Thudichum's work. The variability reflects the inherent impurity of the isolated "this compound" fraction.

Unraveling the this compound Complex: The Work of Jordi Folch

For over half a century, this compound was treated as a single chemical entity. It was not until the pioneering work of Jordi Folch in the 1940s that the true, complex nature of Thudichum's isolate was revealed. Folch demonstrated that brain this compound was, in fact, a mixture of different phospholipids.[3][4]

Folch's Fractionation Protocol

Folch developed a more sophisticated solvent partitioning method that allowed for the separation of the components of the crude this compound fraction. His work led to the first successful isolation of phosphatidylserine and a more purified phosphatidylethanolamine from the this compound mixture.[3][4]

Experimental Protocol: Folch's Fractionation of Brain this compound (c. 1940s)

-

Crude Extract Preparation: A crude lipid extract was prepared from brain tissue using a chloroform-methanol mixture, a method that became a gold standard in lipid extraction.[5][6]

-

Aqueous Washing: The chloroform-methanol extract was washed with a salt solution (e.g., 0.73% NaCl). This step partitioned the mixture into two phases. The lower, chloroform-rich phase contained the lipids, while the upper, aqueous-methanol phase contained non-lipid contaminants.[5]

-

Differential Solvent Extraction: The purified lipid extract (the historical "this compound" fraction) was then subjected to a series of extractions with different solvent mixtures at varying pH levels.

-

Isolation of Phosphatidylserine: By adjusting the pH and using specific solvent combinations, Folch was able to selectively extract phosphatidylserine, which had been a major component of the original this compound.

-

Isolation of Phosphatidylethanolamine: The remaining fraction was further purified to yield a much purer form of phosphatidylethanolamine, which is now chemically synonymous with the term this compound.[7]

Early Functional Insights: this compound and Blood Coagulation

While Thudichum's work was primarily structural, the first significant insights into this compound's biological function came from the field of physiology. In the 1910s, William H. Howell and his student Jay McLean were investigating the mechanisms of blood clotting.[8] They were studying thromboplastic substances—factors that promote clotting. Their research identified that this compound, extracted from tissues like the brain, possessed potent pro-coagulant activity.[8][9]

This discovery represented the earliest understanding of a "signaling" role for a phospholipid, albeit in a rudimentary sense. The presence of this compound was shown to initiate the cascade of events leading to fibrin (B1330869) formation. This was a critical step, moving the perception of lipids from mere structural components or energy stores to active participants in physiological processes. It was during this research into the pro-coagulant effects of this compound that McLean serendipitously discovered an anti-coagulant substance in liver extracts, which Howell would later name heparin.[10]

References

- 1. The Discovery of Heparin [jscimedcentral.com]

- 2. A treatise on the chemical constitution of the brain | J. L W. Thudichum [jnorman.com]

- 3. Complete fractionation of brain this compound; isolation from it of phosphatidyl serine, phosphatidyl ethanolamine, and diphosphoinositide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 6. researchgate.net [researchgate.net]

- 7. This compound [bionity.com]

- 8. lifelinesblog.com [lifelinesblog.com]

- 9. Skill, drive and luck: the discovery and development of heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. McLean Discovers the Natural Anticoagulant Heparin | Research Starters | EBSCO Research [ebsco.com]

The Differential Landscape of Cephalin and Lecithin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural, physicochemical, and biological distinctions between two principal classes of phospholipids (B1166683): cephalin and lecithin (B1663433). This document is intended to serve as a comprehensive resource, offering detailed data, experimental methodologies, and visual representations of key pathways to support research and development in pharmaceuticals and life sciences.

Core Structural and Chemical Differences

Lecithin and this compound are both glycerophospholipids, fundamental components of biological membranes. Their shared basic structure consists of a glycerol (B35011) backbone, two fatty acid chains esterified to the first and second carbon atoms of the glycerol, and a phosphate (B84403) group attached to the third carbon. The critical distinction between them lies in the alcohol moiety, or "head group," esterified to the phosphate group.

-

Lecithin , more formally known as phosphatidylcholine (PC) , possesses a choline (B1196258) head group.

-

This compound , primarily known as phosphatidylethanolamine (PE) , has an ethanolamine head group. Some classifications also include phosphatidylserine (B164497) (PS), with a serine head group, under the broader this compound category. For the purpose of this guide, "this compound" will refer to phosphatidylethanolamine.[1][2][3][4][5]

These seemingly minor structural variations in the head group lead to significant differences in their physicochemical properties and biological functions.

Comparative Physicochemical Properties

The distinct head groups of this compound and lecithin influence their charge, size, and hydration, which in turn dictates their behavior in biological and experimental settings. A summary of their key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound (PE) and Lecithin (PC)

| Property | This compound (Phosphatidylethanolamine) | Lecithin (Phosphatidylcholine) |

| Head Group | Ethanolamine | Choline |

| Isoelectric Point (pI) | ~4.18 - 6.48[3][6][7] (Varies with experimental conditions and fatty acid composition) | ~4.12[7] |

| Solubility in Ethanol | Generally lower than PC | Soluble (e.g., 100 mg/mL for purified egg PC, ~10 mg/mL for soy PC)[8][9] |

| Solubility in Acetone | Insoluble | Insoluble |

| Solubility in Chloroform | Soluble (e.g., 50 mg/mL)[10] | Soluble (e.g., 100 mg/mL) |

| Molecular Shape | Cone-shaped[9] | Cylindrical[9] |

Table 2: Typical Fatty Acid Composition of Soy Lecithin

| Fatty Acid | Percentage Composition |

| Palmitic Acid (C16:0) | ~13-18.4%[9] |

| Stearic Acid (C18:0) | ~4.0%[9] |

| Oleic Acid (C18:1) | ~10-20%[11] |

| Linoleic Acid (C18:2) | ~45-64%[9][11] |

| α-Linolenic Acid (C18:3) | ~2-8%[11] |

Note: The fatty acid composition can vary significantly depending on the source (e.g., soy, egg yolk, brain) and the specific phospholipid class.

Biological Roles and Signaling Pathways

While both are integral to membrane structure, this compound and lecithin play distinct roles in cellular processes.

Lecithin (Phosphatidylcholine) is the most abundant phospholipid in mammalian cell membranes, predominantly found in the outer leaflet.[8] It is crucial for maintaining membrane integrity and fluidity. PC also serves as a precursor for several signaling molecules. Its catabolism by phospholipases generates diacylglycerol (DAG), phosphatidic acid (PA), and lysophosphatidylcholine (B164491) (LPC), which are involved in cell proliferation, survival, and inflammatory responses.[4][5][12]

This compound (Phosphatidylethanolamine) is the second most abundant phospholipid and is preferentially located in the inner leaflet of the plasma membrane.[13] Its smaller head group gives it a cone shape, which is thought to regulate membrane curvature, a critical aspect of membrane fusion and fission events. PE is particularly enriched in the nervous tissue, such as the white matter of the brain and spinal cord.[11][14] It plays a role in mitochondrial function, autophagy, and can be a substrate for the synthesis of other signaling lipids.[13][15][16]

Signaling and Biosynthetic Pathways

The synthesis of this compound and lecithin occurs through distinct, yet interconnected, pathways.

Experimental Protocols for Separation and Analysis

The differentiation and quantification of this compound and lecithin are routinely achieved through chromatographic and spectrometric techniques.

Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward method for the qualitative and semi-quantitative analysis of phospholipid classes.

Methodology:

-

Plate Preparation: Silica gel plates (e.g., Whatman K6) are activated by heating at 100-200°C for approximately 3-15 minutes. For enhanced separation of certain phospholipids, plates can be impregnated with a 1.8-2.3% (w/v) solution of boric acid in ethanol.[1][17]

-

Sample Application: Dissolve the lipid extract in an appropriate solvent (e.g., chloroform) and spot it onto the baseline of the TLC plate.

-

Development: Place the plate in a TLC tank lined with filter paper and equilibrated with a mobile phase. A common solvent system for phospholipid separation is a mixture of chloroform, ethanol, water, and triethylamine (B128534) (e.g., 30:35:7:35 v/v/v/v).[1][17]

-

Visualization: After development, the plate is dried, and the separated phospholipid spots are visualized. Common visualization agents include:

-

Iodine Vapor: Stains lipids brown.

-

Ninhydrin Spray: Specifically stains primary amines (like in PE) purple/pink.

-

Phosphorus Spray (e.g., Phospray): Stains all phosphorus-containing compounds blue/black upon heating.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution and quantification capabilities compared to TLC.

Methodology:

-

Column: Normal-phase or reversed-phase columns can be used. Normal-phase chromatography separates based on the polarity of the head groups.

-

Mobile Phase: A typical mobile phase for normal-phase HPLC might consist of a gradient of solvents like hexane, isopropanol, and water.

-

Detection: An Evaporative Light Scattering Detector (ELSD) is commonly used for the detection of phospholipids as they lack a strong chromophore for UV detection.[18]

-

Quantification: Quantification is achieved by comparing the peak areas of the sample with those of known standards.

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS), is a powerful tool for the detailed structural characterization and quantification of individual phospholipid species.

Methodology:

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for phospholipids.

-

Analysis Mode:

-

Positive Ion Mode: Lecithin (PC) and this compound (PE) show good responses in positive ion mode.

-

Negative Ion Mode: Acidic phospholipids like phosphatidylserine respond well in negative ion mode.[19]

-

-

Tandem MS (MS/MS): Fragmentation analysis in MS/MS experiments allows for the identification of the head group and the specific fatty acid chains attached to the glycerol backbone.

Conclusion

References

- 1. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainly.com [brainly.com]

- 3. brainly.com [brainly.com]

- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 5. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Influence of pH on Phosphatidylethanolamine Monolayer at the Air/Aqueous Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of pH on the Electrical Capacitance of Phosphatidylcholine–Phosphatidylserine System in Bilayer Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. PHOSPHATIDYLETHANOLAMINE | 39382-08-6 [chemicalbook.com]

- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 12. Frontiers | Phosphatidylcholine-Derived Lipid Mediators: The Crosstalk Between Cancer Cells and Immune Cells [frontiersin.org]

- 13. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 15. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 17. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 18. pure.korea.ac.kr [pure.korea.ac.kr]

- 19. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]

The Pivotal Role of Cephalin (Phosphatidylethanolamine) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalin, more commonly known in contemporary literature as phosphatidylethanolamine (B1630911) (PE), is a vital phospholipid that constitutes a significant portion of the lipidome in the central nervous system (CNS).[1][2] Its unique structural properties and diverse metabolic pathways underscore its critical involvement in a myriad of neuronal functions, from maintaining membrane integrity and fluidity to modulating synaptic transmission and influencing key signaling cascades.[3][4] Dysregulation of PE homeostasis has been increasingly implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease, making it a compelling target for novel therapeutic interventions.[3][4] This technical guide provides an in-depth exploration of this compound's core functions within the CNS, presenting quantitative data, detailed experimental protocols for its study, and visualizations of its key metabolic and signaling pathways.

Quantitative Distribution of Phosphatidylethanolamine in the Human Brain

Phosphatidylethanolamine is the second most abundant phospholipid in the mammalian brain, accounting for approximately 25% of total phospholipids (B1166683) in the cerebral cortex.[5] Its distribution varies between gray and white matter, reflecting the different cellular compositions and functions of these regions.[6] White matter, rich in myelin, generally exhibits a higher proportion of PE compared to gray matter.[6] The specific molecular species of PE also show regional differences, with variations in the length and saturation of their fatty acyl chains.

| Brain Region | Total PE (% of total phospholipids) | Key PE Molecular Species | Reference |

| Gray Matter (Frontal Lobe) | 36-40% of dry weight is lipid | Lower PE compared to white matter | [6] |

| White Matter (Frontal Lobe) | 49-66% of dry weight is lipid | Higher PE compared to gray matter | [6] |

| Myelin | 78-81% of dry weight is lipid | High in PE | [6] |

| Cerebellum (Mitochondrial Membrane) | Increase with age in PE 16:0_22:6, PE 18:0_22:6 | PE 18:0_22:6 is the second most abundant PE species | [7] |

| Motor Cortex (Mitochondrial Membrane) | No significant change in major PE species with age | PE 18:0_22:6 is a major PE species | [7] |

This compound's Role in Neurodegenerative Diseases

Alterations in PE metabolism and distribution are increasingly recognized as a significant factor in the pathology of several neurodegenerative disorders.

| Disease | Key Findings Related to PE | Brain Region Affected | Reference |

| Alzheimer's Disease | Reduced levels of certain PE species. | Cerebral Cortex | [3] |

| Parkinson's Disease | Decreased PE levels in early stages. | Substantia Nigra | [4] |

| Olivopontocerebellar Atrophy | Increased GPE/ethanolamine (B43304) ratio. | Cerebral Cortex | [3] |

Key Signaling and Metabolic Pathways Involving this compound

This compound is synthesized through two primary pathways and plays a crucial role in cellular processes like autophagy.

CDP-Ethanolamine (Kennedy) Pathway

This de novo synthesis pathway occurs in the endoplasmic reticulum and is a major source of PE in the cell.[8][9]

References

- 1. Lipids and membrane-associated proteins in autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipid metabolite levels are altered in cerebral cortex of patients with dominantly inherited olivopontocerebellar atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parkinson’s disease: proteinopathy or lipidopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disruption of the phosphatidylserine decarboxylase gene in mice causes embryonic lethality and mitochondrial defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Changes in Phospholipid Composition of the Human Cerebellum and Motor Cortex during Normal Ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuronal Autophagy in Ageing | Encyclopedia MDPI [encyclopedia.pub]

- 8. Brain ethanolamine phospholipids, neuropathology and cognition: A comparative post-mortem analysis of structurally specific plasmalogen and phosphatidyl species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of the mitochondrial decarboxylation of phosphatidylserine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Phosphatidylethanolamine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamine (B1630911) (PE) is a vital glycerophospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes, where it can constitute 15-25% of the total phospholipid content.[1] Its unique conical shape, a result of its small ethanolamine (B43304) headgroup relative to its acyl chains, imparts negative curvature to membranes, influencing critical cellular processes such as membrane fusion and fission, protein folding, and the structural integrity of organelles. PE is particularly enriched in the inner leaflet of the plasma membrane and is a major component of the inner mitochondrial membrane.[1][2]

This technical guide provides a comprehensive overview of the primary biosynthetic pathways of PE in mammalian cells: the Kennedy pathway (also known as the CDP-ethanolamine pathway), the phosphatidylserine (B164497) (PS) decarboxylation pathway, and the acylation of lysophosphatidylethanolamine. This document details the enzymatic steps, subcellular locations, and regulatory aspects of each pathway. Furthermore, it includes structured tables of quantitative data, detailed experimental protocols for key enzymes, and visual diagrams of the pathways and workflows to serve as a valuable resource for researchers in lipid biology and drug development.

Core Biosynthetic Pathways of Phosphatidylethanolamine

Mammalian cells utilize two major and one minor pathway for the synthesis of PE, which are spatially and biochemically distinct.

The Kennedy Pathway (CDP-Ethanolamine Pathway)

The Kennedy pathway is the primary de novo route for PE synthesis and occurs in the endoplasmic reticulum (ER).[2][3] It utilizes exogenous ethanolamine and diacylglycerol (DAG) as precursors through a series of three enzymatic reactions.[4]

-

Phosphorylation of Ethanolamine: The pathway is initiated by the phosphorylation of ethanolamine to phosphoethanolamine. This ATP-dependent reaction is catalyzed by ethanolamine kinase (EK).[1]

-

Formation of CDP-Ethanolamine: Phosphoethanolamine is then converted to cytidine (B196190) diphosphate-ethanolamine (CDP-ethanolamine). This step, which is the rate-limiting step of the Kennedy pathway, is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (Pcyt2).[1][5]

-

Synthesis of Phosphatidylethanolamine: In the final step, the phosphoethanolamine moiety from CDP-ethanolamine is transferred to a diacylglycerol (DAG) molecule to form PE. This reaction is catalyzed by CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT).[4]

The Phosphatidylserine Decarboxylation (PSD) Pathway

The second major pathway for PE synthesis occurs in the mitochondria.[3] This pathway is particularly important for generating the mitochondrial pool of PE.

-

Synthesis and Transport of Phosphatidylserine: Phosphatidylserine (PS) is synthesized in the ER and the mitochondria-associated membrane (MAM) from either phosphatidylcholine (PC) or PE through the action of PS synthase 1 (PSS1) and PS synthase 2 (PSS2), respectively. The newly synthesized PS is then transported from the ER/MAM to the inner mitochondrial membrane.

-

Decarboxylation of Phosphatidylserine: Within the inner mitochondrial membrane, phosphatidylserine decarboxylase (PSD) catalyzes the decarboxylation of PS to form PE.[6]

Acylation of Lysophosphatidylethanolamine

A minor but important pathway for PE synthesis involves the acylation of lysophosphatidylethanolamine (LPE). LPE, which is formed from the partial hydrolysis of PE by phospholipase A2, can be re-acylated by lysophosphatidylethanolamine acyltransferase (LPEAT) to form PE. This pathway is involved in the remodeling of the fatty acid composition of PE.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the PE biosynthesis pathways.

Table 1: Kinetic Properties of Key Enzymes in PE Biosynthesis

| Enzyme | Substrate(s) | Mammalian Source | Km | Vmax | Reference(s) |

| Ethanolamine Kinase (EK) | Ethanolamine | Rat Liver | 41 µM | - | [7] |

| CTP:Phosphoethanolamine Cytidylyltransferase 2 (Pcyt2) | Phosphoethanolamine, CTP | Rat Liver | - | - | [8] |

| Phosphatidylserine Decarboxylase (PSD) | Phosphatidylserine | - | - | - | [6] |

Table 2: Subcellular Distribution and Concentration of Phosphatidylethanolamine and its Precursors

| Molecule | Subcellular Location | Concentration/Abundance | Reference(s) |

| Phosphatidylethanolamine (PE) | Whole Cell | 15-25% of total phospholipids | [1] |

| Inner Mitochondrial Membrane | ~30% of mitochondrial phospholipids | [2][9] | |

| Endoplasmic Reticulum | 17-25% of ER phospholipids | [10] | |

| Plasma Membrane (Inner Leaflet) | Enriched | [10] | |

| Phosphoethanolamine | Cytosol | Varies with cell type and metabolic state | [1] |

| CDP-Ethanolamine | Cytosol | Generally low due to rapid conversion | [11] |

Table 3: Relative Contribution of Biosynthetic Pathways to Cellular PE

| Condition | Kennedy Pathway Contribution | PSD Pathway Contribution | Cell Type/Reference |

| High Ethanolamine and Serine | ~70% | ~30% | Human HeLa cells[2] |

| Low Ethanolamine and Serine | 100-fold more than PSD | - | Human HeLa cells[2] |

| Physiological Ethanolamine and Serine | Nearly equal to PSD | Nearly equal to Kennedy | Human HeLa cells[2] |

| Most Mammalian Tissues | Major route | Critically important, but quantitatively less than Kennedy | [12] |

Experimental Protocols

Protocol 1: Assay for CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2) Activity

This protocol is adapted from studies on Pcyt2 activity in mammalian tissues.

Materials:

-

Tissue homogenate or cell lysate

-

Assay buffer: 20 mM Tris-HCl (pH 7.8), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT)

-

Substrate mix: 2 mM CTP, 1 mM phosphoethanolamine, and [¹⁴C]phosphoethanolamine (specific activity ~55 µCi/µmol) to a final concentration of 3.6 µM.

-

Silica (B1680970) G thin-layer chromatography (TLC) plates

-

TLC developing solvent: Methanol:0.5% NaCl:Ammonia (50:50:5, v/v/v)

-

Scintillation counter and scintillation fluid

-

CDP-ethanolamine standard

Procedure:

-

Prepare the tissue homogenate or cell lysate in a suitable buffer and determine the protein concentration.

-

In a microcentrifuge tube, combine 50 µg of protein from the homogenate/lysate with the assay buffer.

-

Initiate the reaction by adding the substrate mix. The final reaction volume is typically 50-100 µL.

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Terminate the reaction by boiling the tubes for 2 minutes.

-

Centrifuge the tubes to pellet any precipitated protein.

-

Spot 25 µL of the supernatant onto a silica G TLC plate, alongside a CDP-ethanolamine standard.

-

Develop the TLC plate in the developing solvent until the solvent front reaches near the top.

-

Allow the plate to air dry.

-

Visualize the CDP-ethanolamine spot (e.g., using iodine vapor or by autoradiography if the standard is also labeled).

-

Scrape the silica gel corresponding to the CDP-ethanolamine spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of Pcyt2 as nmol of CDP-ethanolamine formed per minute per mg of protein.

Protocol 2: Assay for Phosphatidylserine Decarboxylase (PSD) Activity

This protocol describes a fluorescence-based assay for PSD activity.

Materials:

-

Mitochondrial fraction isolated from cells or tissues

-

Assay buffer: e.g., 20 mM HEPES-KOH (pH 7.4), 1 mM EDTA

-

Substrate: Phosphatidylserine (PS)

-

Detergent (e.g., Triton X-100) to solubilize the substrate

-

Fluorescent probe specific for primary amines (e.g., 1,2-diacetyl benzene/β-mercaptoethanol)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Isolate mitochondria from the desired mammalian cells or tissue.

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of PS (e.g., 0.5 mM), and a suitable concentration of Triton X-100 (e.g., 3.1 mM) to form micelles.

-

Add the mitochondrial preparation (e.g., 200 ng of protein/µl) to the reaction mixture in the wells of a 96-well plate.

-

Incubate the plate at 37°C for a specific time course (e.g., 0, 15, 30, 45, 60 minutes).

-

Terminate the reaction by adding a stop solution that shifts the pH (e.g., 10 mM sodium tetraborate, pH 9.0).

-

Add the fluorescent probe (e.g., 1,2-diacetyl benzene/β-mercaptoethanol) to each well.

-

Incubate at room temperature for a sufficient time to allow for the development of the fluorescent adduct with the newly formed PE.

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Generate a standard curve using known concentrations of PE to quantify the amount of PE produced.

-

Calculate the PSD activity as nmol of PE formed per minute per mg of mitochondrial protein.

Protocol 3: Quantification of Cellular Phosphatidylethanolamine and Precursors by LC-MS

This protocol provides a general workflow for the analysis of PE and its precursors using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells or tissue samples

-

Internal standards (e.g., deuterated PE, phosphoethanolamine, and CDP-ethanolamine)

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system with a suitable column (e.g., C18)

-

Mobile phases for LC separation

Procedure:

-

Sample Preparation:

-

Harvest cultured cells or homogenize tissue samples.

-

Add a known amount of the internal standards to each sample.

-

Perform a lipid extraction using a method such as the Bligh and Dyer or Folch method.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted lipid extract into the LC-MS/MS system.

-

Separate the different lipid species using a reverse-phase C18 column with a gradient of mobile phases (e.g., water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) formate).

-

Detect and quantify the different PE species and their precursors using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be used.

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the concentration of each analyte in the original sample by comparing its peak area ratio to the internal standard with a standard curve generated from known concentrations of each analyte.

-

Visualization of Pathways and Workflows

Kennedy Pathway for Phosphatidylethanolamine Biosynthesis

Caption: The Kennedy Pathway for de novo PE synthesis in the cytosol and ER.

Phosphatidylserine Decarboxylation Pathway

Caption: The Phosphatidylserine Decarboxylation Pathway for PE synthesis.

Experimental Workflow for Pcyt2 Activity Assay

Caption: Workflow for the radiometric assay of Pcyt2 activity.

Conclusion

The biosynthesis of phosphatidylethanolamine in mammalian cells is a complex and tightly regulated process involving multiple pathways that are spatially segregated within the cell. The Kennedy pathway in the endoplasmic reticulum serves as the primary de novo route, while the phosphatidylserine decarboxylation pathway in the mitochondria is crucial for maintaining the mitochondrial pool of PE. Understanding the intricacies of these pathways, including the kinetics of their key enzymes and the relative contributions under different physiological conditions, is essential for elucidating the diverse roles of PE in cellular function and disease. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers aiming to investigate PE metabolism and its potential as a therapeutic target. Further research is warranted to fill the gaps in our quantitative understanding of these pathways, which will undoubtedly pave the way for novel insights into lipid biology and the development of innovative therapeutic strategies.

References

- 1. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoform-specific and Protein Kinase C-mediated Regulation of CTP:Phosphoethanolamine Cytidylyltransferase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphatidylserine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Phosphatidylethanolamine Deficiency in Mammalian Mitochondria Impairs Oxidative Phosphorylation and Alters Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of the CDPethanolamine pathway in mammalian cells: effect of CTP:phosphoethanolamine cytidylyltransferase overexpression and the amount of intracellular diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphatidylserine decarboxylase is critical for the maintenance of skeletal muscle mitochondrial integrity and muscle mass - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Life: An In-depth Technical Guide to the Physical Properties of Cephalin-Containing Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous and essential phospholipid, second only to phosphatidylcholine in abundance within mammalian cell membranes.[1][2] Its unique structural and physical properties impart critical functionalities to biological membranes, influencing everything from membrane fluidity and curvature to cellular signaling and protein function.[3][4] This in-depth technical guide explores the core physical characteristics of this compound-containing lipid bilayers, providing quantitative data, detailed experimental methodologies, and a visualization of its key metabolic pathways.

Core Physical Properties: A Quantitative Overview

The physical behavior of a lipid bilayer is dictated by the collective properties of its constituent lipid molecules. For this compound, its smaller headgroup compared to phosphatidylcholine, and the ability to form hydrogen bonds, leads to distinct characteristics.[5][6] These properties are crucial for understanding membrane stability, permeability, and interactions with membrane-associated proteins. The following tables summarize key quantitative physical parameters of various this compound-containing lipid bilayers.

| Lipid Species | Acyl Chain Composition | Phase Transition Temperature (°C) | Method |

| Dioleoyl-phosphatidylethanolamine (DOPE) | 18:1c/18:1c | -16 | Differential Scanning Calorimetry (DSC) |

| Dipalmitoyl-phosphatidylethanolamine (DPPE) | 16:0/16:0 | 63 | Differential Scanning Calorimetry (DSC) |

| Palmitoyloleoyl-phosphatidylethanolamine (POPE) | 16:0/18:1c | 25 | Not Specified |

Table 1: Phase Transition Temperatures (Tm) of Common Phosphatidylethanolamines. The phase transition temperature is a critical parameter that defines the shift from a rigid gel phase to a fluid liquid-crystalline phase. This transition is highly dependent on the length and saturation of the acyl chains.[4]

| Lipid Species | Temperature (°C) | Area per Lipid (Ų) | Method |

| 1-stearoyl-2-oleoyl-phosphatidylethanolamine (SOPE) | 37 | 58.1 | Molecular Dynamics (MD) Simulation |

| Dipalmitoyl-phosphatidylethanolamine (DPPE) | 65 | 48.2 | Solid-State ²H NMR Spectroscopy |

| Dioleoyl-phosphatidylethanolamine (DOPE) | Not Specified | 61.3 | Coarse-Grain Molecular Dynamics Simulation |

Table 2: Area per Lipid of this compound-Containing Bilayers. The area per lipid is a measure of the lateral packing of lipid molecules in the bilayer. The smaller headgroup of PE generally leads to a smaller area per lipid compared to its phosphatidylcholine counterparts, resulting in tighter packing.[5]

| Lipid Bilayer Composition | Bilayer Thickness (nm) | Method |

| Pure DOPC | 3.62 ± 0.01 | Molecular Dynamics (MD) Simulation |

| DOPC with 50% oxidized PLPC | Thinner than pure DOPC | Molecular Dynamics (MD) Simulation |

| Supported DOPC on glass | 4.13 ± 0.05 | Quantitative Differential Interference Contrast Microscopy |

Table 3: Bilayer Thickness of Model Membranes. Bilayer thickness is influenced by acyl chain length and headgroup interactions. While specific data for pure this compound bilayers is varied across literature, studies on mixed and supported bilayers provide valuable insights.[7][8]

| Lipid Bilayer Composition | Bending Rigidity (k_B T) | Method |

| DOPC | ~20 | Capacitance Measurements |

| POPC/POPG mixtures | Increases with charge | Flicker Spectroscopy |

Table 4: Bending Rigidity of Lipid Bilayers. Bending rigidity is a measure of the membrane's resistance to bending. The intrinsic negative curvature of PE can influence the bending rigidity of mixed lipid bilayers.[9][10]

Key Experimental Methodologies

The characterization of this compound-containing lipid bilayers relies on a suite of sophisticated biophysical techniques. Each method provides unique insights into the structure and dynamics of these complex assemblies.

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the overall structure of lipid vesicles in solution, including their size, shape, and lamellarity.[11][12][13]

Detailed Methodology:

-

Sample Preparation:

-

Lyophilized lipids are dissolved in an organic solvent (e.g., chloroform/methanol mixture).

-

The solvent is evaporated under a stream of nitrogen gas and then under vacuum to form a thin lipid film.

-

The lipid film is hydrated with a buffer solution by vortexing above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).

-

For unilamellar vesicles (ULVs), the MLV suspension is subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[14]

-

-

Data Acquisition:

-

The vesicle suspension is loaded into a temperature-controlled sample cell.

-

The sample is exposed to a collimated X-ray beam.

-

The scattered X-rays are detected by a 2D detector.

-

-

Data Analysis:

-

The 2D scattering pattern is radially averaged to obtain a 1D scattering profile of intensity versus the scattering vector, q.

-

The scattering data is analyzed using models that describe the electron density profile of the lipid bilayer. This analysis can yield parameters such as bilayer thickness, area per lipid, and the number of water molecules per lipid.[11]

-

Neutron Scattering

Neutron scattering techniques, including Small-Angle Neutron Scattering (SANS) and Neutron Diffraction, are particularly useful for studying lipid bilayers due to their ability to distinguish between hydrogen and deuterium.[15][16] This allows for contrast variation experiments where specific parts of the lipid molecule or the solvent can be "highlighted."

Detailed Methodology:

-

Sample Preparation:

-

Similar to SAXS, lipid vesicles are prepared by hydrating a lipid film.

-

For contrast variation studies, deuterated lipids or D₂O-based buffers are used.[16] For example, to study the lipid component, protiated lipids are dispersed in D₂O.[16]

-

For diffraction studies, oriented multilamellar stacks are prepared on a solid substrate.

-

-

Data Acquisition:

-

The sample is placed in a neutron beamline.

-

The scattered neutrons are collected by a detector.

-

-

Data Analysis:

-

SANS data from vesicles is analyzed using form factor models to determine the bilayer structure.[17]

-

Neutron diffraction data from oriented bilayers provides a one-dimensional scattering length density profile perpendicular to the bilayer plane, from which the location of different molecular groups can be determined.[18]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides atomic-level information about the structure, dynamics, and orientation of lipids within the bilayer.[19][20] ²H NMR is particularly powerful for determining the order parameters of the acyl chains.

Detailed Methodology:

-

Sample Preparation:

-

For studies of acyl chain order, lipids with deuterated acyl chains are used.

-

The lipids are hydrated to form multilamellar vesicles.

-

For studies requiring oriented samples, the lipid dispersion is applied to thin glass plates, which are then stacked. The sample is hydrated in a controlled humidity environment.[21]

-

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

For ²H NMR, a quadrupolar echo pulse sequence is typically used.

-

-

Data Analysis:

-

The resulting spectrum displays a Pake doublet for each C-²H bond. The splitting of this doublet is the quadrupolar splitting, which is directly related to the order parameter of that segment of the acyl chain.

-

Analysis of the order parameter profile along the acyl chain provides information about the fluidity and thickness of the bilayer.[5]

-

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can visualize the surface of a supported lipid bilayer in a liquid environment with nanometer resolution.[22] It can also be used in force spectroscopy mode to probe the mechanical properties of the bilayer.[23]

Detailed Methodology:

-

Sample Preparation (Supported Lipid Bilayer - SLB):

-

A freshly cleaved mica substrate is prepared.

-

A solution of small unilamellar vesicles (SUVs) is added to the mica surface.

-

The vesicles adsorb, rupture, and fuse to form a continuous lipid bilayer on the substrate. The process can be facilitated by the presence of divalent cations (e.g., Ca²⁺) and by heating above the lipid's phase transition temperature.[24]

-

-

AFM Imaging:

-

The SLB is imaged in tapping mode in a liquid cell to obtain a topographical map of the surface. This can reveal the presence of different lipid phases or defects in the bilayer.

-

-

Force Spectroscopy:

This compound in Cellular Signaling: Synthesis and Roles

This compound is not merely a structural component; it is also a key player in cellular signaling, both as a precursor to other signaling lipids and through its influence on membrane protein function and membrane dynamics.[3][26]

This compound Biosynthesis Pathways

The cellular pool of phosphatidylethanolamine is maintained through two primary synthesis pathways: the Kennedy pathway in the endoplasmic reticulum and the phosphatidylserine (B164497) decarboxylase (PSD) pathway in the mitochondria.[2][27]

Caption: Overview of the major biosynthetic pathways of phosphatidylethanolamine.

The Kennedy pathway utilizes ethanolamine and diacylglycerol as precursors, while the PSD pathway decarboxylates phosphatidylserine to produce phosphatidylethanolamine.[2][27]

Signaling Roles of this compound and its Derivatives

This compound's role in signaling is multifaceted:

-

Precursor for Other Lipids: PE can be methylated to form phosphatidylcholine, highlighting the interconnection of phospholipid metabolism.[1]

-

Source of Signaling Molecules: PE serves as a substrate for the synthesis of N-acyl phosphatidylethanolamines (N-acyl-PEs), which are involved in modulating inflammation and oxidative stress.[26]

-

Modulation of Protein Function: The physical properties of PE-containing membranes, such as their propensity to form non-lamellar structures and their specific headgroup interactions, can influence the conformation and activity of membrane-bound proteins.[2]

-

Role in Apoptosis: PE is involved in the regulation of programmed cell death by facilitating the translocation of pro-apoptotic proteins to the mitochondrial membrane.[26]

Caption: Experimental workflow for the characterization of a supported lipid bilayer using AFM.

This guide provides a foundational understanding of the critical physical properties of this compound-containing lipid bilayers. The interplay of these properties governs the structure and function of biological membranes and offers a basis for the rational design of lipid-based drug delivery systems and for understanding the molecular basis of membrane-associated diseases. Further research into the complexities of mixed lipid systems and their interactions with proteins will continue to illuminate the profound impact of this compound on cellular life.

References

- 1. Phosphatidylethanolamines - Key lipids in cellular function and membrane integrity - biocrates life sciences gmbh [biocrates.com]

- 2. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 5. Phospholipid headgroups govern area per lipid and emergent elastic properties of bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Headgroup interactions in mixed phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]

- 11. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. xenocs.com [xenocs.com]

- 14. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. blanco.biomol.uci.edu [blanco.biomol.uci.edu]

- 19. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solid‐state NMR protocols for unveiling dynamics and (drug) interactions of membrane‐bound proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Complete resolution of the solid-state NMR spectrum of a uniformly 15N-labeled membrane protein in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. youtube.com [youtube.com]

- 26. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 27. Ethanolamine and Phosphatidylethanolamine: Partners in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Cephalin: An In-depth Technical Guide to Early Brain Tissue Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the chemical composition of cephalin, a critical phospholipid mixture predominantly found in brain tissue. The early investigations laid the groundwork for our modern understanding of neurochemistry and the complex lipid architecture of the central nervous system. This document provides a comprehensive overview of the pioneering work, focusing on the quantitative data, detailed experimental protocols, and the logical frameworks developed by early 20th-century scientists.

Historical Context: The Dawn of Neurochemistry

The late 19th and early 20th centuries marked a pivotal era in the chemical exploration of the brain. At the forefront of this endeavor was Johann Ludwig Wilhelm Thudichum, a German-British physician and biochemist who is widely regarded as a pioneer in neurochemistry.[1][2][3] In his seminal work, "A Treatise on the Chemical Constitution of the Brain" (1884), Thudichum laid the foundation for the systematic study of brain lipids.[1][3] He was the first to isolate and name "this compound" (also referred to as "kephalin"), distinguishing it from lecithin (B1663433) based on its insolubility in hot alcohol.[2][4]

Subsequent research by notable scientists such as P.A. Levene and Jordi Folch further refined the understanding of this compound. Their work established that this compound was not a single compound but rather a mixture of phosphatides, primarily composed of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497).[2] These early studies were characterized by meticulous and laborious experimental procedures, relying on classical chemical techniques for isolation, purification, and analysis.

Quantitative Composition of Brain this compound

Early researchers painstakingly determined the elemental and molecular composition of this compound isolated from brain tissue. These quantitative analyses provided the first insights into the fundamental building blocks of this crucial lipid fraction.

Elemental Analysis

Elemental analysis was a cornerstone of early organic chemistry, providing the empirical formula of a compound. The table below summarizes the typical elemental composition of this compound as reported in early literature.

| Element | Percentage Composition (%) |

| Carbon (C) | ~60-63% |

| Hydrogen (H) | ~9-10% |

| Nitrogen (N) | ~1.5-2.0% |

| Phosphorus (P) | ~3.5-4.0% |

| Oxygen (O) | (by difference) ~21-26% |

Note: These values are approximate and varied slightly between different preparations and analytical methods of the time.

Molecular Composition

Through chemical degradation and analysis of the resulting products, early scientists were able to identify and quantify the primary molecular constituents of this compound. The molar ratios of these components were crucial in deducing the structure of the constituent phospholipids.

| Constituent Molecule | Molar Ratio | Notes |

| Fatty Acids | 2 | A mixture of saturated and unsaturated fatty acids were identified. |

| Glycerol (B35011) | 1 | The backbone of the phospholipid molecule. |

| Phosphoric Acid | 1 | Linking the glycerol backbone to the nitrogenous base. |

| Nitrogenous Base | 1 | Identified as a mixture of ethanolamine (B43304) and serine. |

Experimental Protocols of Early Research

The isolation and analysis of this compound from brain tissue in the early 20th century involved a series of meticulous and often arduous steps. The following sections detail the typical experimental protocols of the era.

Isolation of this compound from Brain Tissue

The initial step involved the extraction of total lipids from brain tissue, followed by the separation of this compound from other lipid components.

Protocol:

-

Tissue Preparation: Fresh brain tissue (typically from cattle) was meticulously cleared of meninges and blood vessels. It was then finely minced or ground to facilitate solvent penetration.

-

Initial Extraction (Thudichum's Method):

-

The minced brain tissue was treated with a large volume of cold 85-95% ethanol (B145695) to dehydrate the tissue and precipitate proteins and other insoluble materials.

-

The mixture was allowed to stand for an extended period, often several days, with occasional agitation.

-

The ethanol was decanted, and the process was repeated multiple times to ensure complete dehydration and removal of alcohol-soluble substances like lecithin.

-

-

Ether Extraction:

-

The ethanol-insoluble residue was then thoroughly extracted with diethyl ether at room temperature. This step dissolved the this compound fraction.

-

The ether extract was filtered to remove any remaining solid material.

-

-

Precipitation of this compound:

-

The clear ether solution was concentrated by evaporation.

-

Absolute ethanol was then added to the concentrated ether solution, causing the this compound to precipitate out as a crude, waxy solid, as it is insoluble in alcohol.[2]

-

-

Purification:

-

The crude this compound was redissolved in ether and re-precipitated with ethanol multiple times to remove impurities.

-

Further purification often involved washing the ethereal solution with water to remove water-soluble contaminants.

-

Hydrolysis and Analysis of this compound Components

To determine the molecular composition of this compound, it was subjected to hydrolysis to break it down into its constituent parts.

Protocol:

-

Acid Hydrolysis:

-

A purified sample of this compound was heated with a dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid) for several hours. This process cleaved the ester and phosphodiester bonds.

-

-

Separation of Fatty Acids:

-

After hydrolysis, the reaction mixture was cooled. The fatty acids, being insoluble in the aqueous acidic solution, would separate and could be extracted with a nonpolar solvent like petroleum ether or diethyl ether.

-

-

Isolation of Water-Soluble Components:

-

The remaining aqueous layer contained the water-soluble components: glycerol, phosphoric acid, ethanolamine, and serine.

-

-

Analysis of Components:

-

Fatty Acids: The extracted fatty acids were analyzed by determining their melting points, iodine numbers (a measure of unsaturation), and by forming crystalline derivatives.

-

Glycerol: The presence of glycerol was confirmed by specific chemical tests, such as the acrolein test (heating with a dehydrating agent to produce the characteristic pungent odor of acrolein).

-

Phosphoric Acid: Phosphoric acid was identified and quantified by precipitation as ammonium (B1175870) phosphomolybdate.

-

Ethanolamine and Serine: The nitrogenous bases were more challenging to separate and identify. Early methods involved fractional crystallization of their salts (e.g., picrates or hydrochlorides). The development of paper chromatography later provided a more effective means of separation and identification.

-

Visualizing the Experimental Workflow and Conceptual Understanding

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the evolving understanding of this compound's composition.

Caption: Workflow for the isolation and purification of this compound from brain tissue.

Caption: Process for the hydrolysis and subsequent analysis of this compound's constituents.

Caption: Evolution of the scientific understanding of this compound's composition.

Conclusion

The early research on the composition of this compound from brain tissue was a monumental undertaking that required immense dedication and ingenuity. The work of pioneers like Thudichum, Levene, and Folch not only identified the fundamental components of this critical brain lipid but also established the experimental methodologies that would be refined and built upon by future generations of neurochemists. The quantitative data and detailed protocols outlined in this guide offer a glimpse into the meticulous science that paved the way for our current understanding of brain lipidomics and its profound implications for neuroscience and drug development.

References

- 1. Thudichum a Treatise on the Chemical Constitution of the Brain - AbeBooks [abebooks.com]

- 2. Historical perspective: phosphatidylserine and phosphatidylethanolamine from the 1800s to the present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. History | Cyberlipid [cyberlipid.gerli.com]

- 4. researchgate.net [researchgate.net]

The Amphipathic Nature of Phosphatidylethanolamine: A Technical Guide

Introduction

Phosphatidylethanolamine (B1630911) (PE) is a ubiquitous phospholipid and a fundamental component of biological membranes in both prokaryotic and eukaryotic cells.[1] It is the second most abundant phospholipid in mammalian membranes, typically constituting 20-50% of the total phospholipid content.[2][3] The functional versatility of PE in cellular processes, ranging from maintaining membrane structure to participating in complex signaling pathways, is rooted in its distinct amphipathic character. The term amphipathic refers to the dual nature of the molecule, possessing both a hydrophilic (water-loving) region and a hydrophobic (water-repelling) region.[4][5] This guide provides an in-depth technical examination of the structure, properties, and functional implications of phosphatidylethanolamine's amphipathic nature for researchers, scientists, and professionals in drug development.

The Molecular Architecture of Phosphatidylethanolamine

The amphipathic properties of PE arise from its specific molecular structure, which consists of a polar head group and two nonpolar fatty acid tails.[4] This architecture is central to its behavior in aqueous environments and its role in membrane biology.

The core components are:

-

Glycerol (B35011) Backbone : A three-carbon molecule that serves as the structural scaffold for the other components.[4]

-

Fatty Acid Chains : Two fatty acid chains are ester-linked to the first and second carbons (sn-1 and sn-2 positions) of the glycerol backbone.[1] These long hydrocarbon chains are hydrophobic. The length and degree of saturation of these chains can vary, which significantly influences the physical properties of the membrane, such as its fluidity.[1][6]

-

Phosphate (B84403) Group : Attached to the third carbon (sn-3 position) of the glycerol backbone, the phosphate group is negatively charged and highly polar, forming a key part of the hydrophilic head.[4]

-

Ethanolamine (B43304) Head Group : The distinctive ethanolamine molecule is linked to the phosphate group.[4] This small, polar head group is a primary contributor to the hydrophilic nature of the molecule.[1][4]

Consequences of Amphipathicity: Self-Assembly and Membrane Properties

In an aqueous environment, the amphipathic nature of PE dictates its self-assembly into higher-order structures. The hydrophilic heads orient themselves towards the aqueous phase to interact with water molecules, while the hydrophobic tails are sequestered away from the water, interacting with each other.[5] This behavior drives the formation of the lipid bilayer, the fundamental structure of all cellular membranes.[4]

A key characteristic of PE is its small ethanolamine head group relative to its two acyl chains, which imparts a "cone-like" molecular shape.[1][7] This intrinsic geometry favors the formation of structures with negative curvature and promotes the formation of non-bilayer hexagonal (HII) phases.[7][8] This property is critical for various cellular processes:

-

Membrane Fusion and Fission : The tendency of PE to induce curvature stress is essential for dynamic membrane events like endocytosis, exocytosis, and cell division (cytokinesis).[1][6]

-

Membrane Protein Function : PE can act as a "lipid chaperone," assisting in the proper folding and insertion of membrane proteins into the lipid bilayer.[6][7]

-

Membrane Fluidity and Stability : The specific fatty acid composition of PE influences membrane fluidity.[4] Compared to phosphatidylcholine (PC), PE's head group allows for stronger intermolecular hydrogen bonding, creating more viscous and thermally stable membranes.[6][9]

Quantitative Data Presentation

The physicochemical properties of PE, when compared to other phospholipids (B1166683) like phosphatidylcholine (PC), highlight the functional significance of its unique head group.

| Property | Phosphatidylethanolamine (PE) | Phosphatidylcholine (PC) | Significance |

| Melting Temp. (Tm) | 63 °C (DPPE) | 41 °C (DPPC) | PE forms more stable, less fluid membranes due to stronger head group interactions.[6] |

| Cholesterol Solubility | 51 mol% | 66 mol% | The smaller PE head group accommodates less cholesterol within the bilayer before saturation.[10] |

| Solubility | Soluble in chloroform/methanol mixtures.[11] | Soluble in chloroform/methanol mixtures. | Both are soluble in organic solvent mixtures used for lipid extraction. |

| Self-Assembly Conc. | Very low (nM to µM range) for bilayer formation.[12] | Very low for bilayer formation; short-chain PCs form micelles at mM concentrations.[13] | Long-chain phospholipids like PE spontaneously form bilayers rather than micelles in aqueous solutions. |

| Molecular Shape | Cone | Cylindrical | PE's cone shape induces negative membrane curvature, vital for fusion and fission events.[7] |

DPPE: Dipalmitoylphosphatidylethanolamine; DPPC: Dipalmitoylphosphatidylcholine

Role in Biological Pathways

PE is not merely a structural component but also a key player in lipid metabolism and signaling. It is synthesized through two primary, spatially distinct pathways in mammalian cells.

-

The CDP-Ethanolamine (Kennedy) Pathway : This de novo pathway occurs primarily in the endoplasmic reticulum (ER). It involves the sequential conversion of ethanolamine into PE through three enzymatic steps.[7][14] This is the main pathway for PE synthesis in many cell types.[7]

-

The Phosphatidylserine (B164497) (PS) Decarboxylation Pathway : This pathway is localized to the inner mitochondrial membrane. It involves the decarboxylation of phosphatidylserine (PS), which is synthesized in the ER and transported to the mitochondria, to form PE.[1][14] This pathway is critical for maintaining the PE pool within mitochondria, which is essential for mitochondrial function and biogenesis.[7]

Applications in Drug Development

The unique amphipathic and structural properties of PE are harnessed in the field of drug delivery. PE, particularly dioleoylphosphatidylethanolamine (DOPE), is frequently used as a "helper lipid" in lipid nanoparticle (LNP) formulations for delivering nucleic acids (e.g., siRNA, mRNA).[] When complexed with cationic lipids, PE helps form stable nanoparticles that can encapsulate the therapeutic cargo.[16] Upon endocytosis into a target cell, the acidic environment of the endosome triggers a structural change in the PE-containing lipid matrix, promoting the formation of a non-bilayer, fusogenic hexagonal phase. This facilitates the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy.[][16]

Experimental Protocols

Studying the amphipathic nature of PE and its role in membrane dynamics involves a variety of biophysical techniques.

This protocol describes the formation of model membranes (liposomes) with a defined size, which are essential for studying membrane properties and drug interactions.

Methodology:

-

Lipid Film Hydration : A desired mixture of lipids (e.g., a PE-containing mixture) is dissolved in an organic solvent (typically a 2:1 chloroform:methanol mixture) in a round-bottom flask.[11] The solvent is then evaporated under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin, uniform lipid film on the inner surface. The flask is placed under a high vacuum for at least 2 hours to remove any residual solvent.[17]

-

Hydration : The dry lipid film is hydrated with an aqueous buffer of choice. The solution is vortexed and subjected to several freeze-thaw cycles to create multilamellar vesicles (MLVs).[17]

-

Extrusion : The MLV suspension is repeatedly passed (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder device.[17] This process forces the larger MLVs to break down and re-form into smaller, more uniform large unilamellar vesicles (LUVs).

-

Characterization : The size distribution and lamellarity of the prepared LUVs are typically confirmed using Dynamic Light Scattering (DLS).[17]

This technique is used to investigate the behavior of amphipathic molecules at an air-water interface, providing insights into molecular packing, surface pressure, and interactions with other molecules.

Methodology:

-

Subphase Preparation : A trough is filled with an aqueous buffer solution (the subphase).

-

Monolayer Formation : The lipid (PE) dissolved in a volatile organic solvent is carefully spread dropwise onto the surface of the subphase. The solvent evaporates, leaving a lipid monolayer at the air-water interface.[18]

-

Compression Isotherm : Movable barriers compress the monolayer at a constant rate, reducing the area available to each molecule. The surface pressure (the reduction in the surface tension of the pure subphase) is measured as a function of the mean molecular area. This provides information on the phase behavior of the lipid monolayer.

-

Interaction Studies : A molecule of interest (e.g., a peptide or drug) can be injected into the subphase beneath the lipid monolayer. Any insertion of the molecule into the monolayer will cause a change in surface pressure, providing a direct measure of the interaction.[18]

The amphipathic nature of phosphatidylethanolamine is the cornerstone of its structural and functional roles in cell biology. Its unique architecture, featuring a small polar head group and hydrophobic tails, not only drives the formation of the lipid bilayer but also imparts critical properties like membrane curvature, which are essential for dynamic cellular processes. Understanding the physicochemical basis of PE's amphipathicity, supported by quantitative data and robust experimental methodologies, is crucial for advancing our knowledge of membrane biology and for the rational design of innovative lipid-based drug delivery systems.

References

- 1. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Phosphatidylethanolamine (PE) - Creative Biolabs [creative-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. youtube.com [youtube.com]

- 6. Phosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 7. Phosphatidylethanolamine Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lateral interactions among phosphatidylcholine and phosphatidylethanolamine head groups in phospholipid monolayers and bilayers. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. avantiresearch.com [avantiresearch.com]

- 14. Frontiers | Phosphatidylethanolamine homeostasis under conditions of impaired CDP-ethanolamine pathway or phosphatidylserine decarboxylation [frontiersin.org]

- 16. Cationic lipids, phosphatidylethanolamine and the intracellular delivery of polymeric, nucleic acid-based drugs (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DSpace [diposit.ub.edu]

- 18. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Ethanolamine Head Group in Cephalin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalin, formally known as phosphatidylethanolamine (B1630911) (PE), is a ubiquitous phospholipid in biological membranes, second only in abundance to phosphatidylcholine (PC).[1] While structurally similar to other glycerophospholipids, the presence of the compact and highly interactive ethanolamine (B43304) head group confers unique biophysical properties to this compound, profoundly influencing membrane architecture and cellular function. This technical guide provides an in-depth exploration of the significance of the ethanolamine head group, detailing its impact on membrane dynamics, its involvement in critical signaling pathways, and the experimental methodologies used for its study.

The Structural and Physicochemical Significance of the Ethanolamine Head Group

The defining feature of this compound is its ethanolamine head group attached to the phosphate (B84403) moiety of the glycerophospholipid backbone.[1] This seemingly subtle variation from other phospholipids (B1166683), such as phosphatidylcholine with its bulkier choline (B1196258) head group, has profound consequences for the molecule's geometry and its interactions within the lipid bilayer.

Molecular Geometry and Membrane Curvature

The small size of the ethanolamine head group, in relation to the cross-sectional area of its acyl chains, imparts a conical shape to the this compound molecule.[2] This contrasts with the more cylindrical shape of phosphatidylcholine. This molecular geometry is a critical determinant of membrane curvature.[3] this compound's cone shape allows it to favorably pack into highly curved regions of membranes, thereby promoting and stabilizing negative membrane curvature.[4][5] This property is essential for a variety of dynamic cellular processes, including:

-

Membrane Fusion and Fission: The formation of non-lamellar intermediates, such as the hexagonal II (HII) phase, is a key step in membrane fusion and fission events.[6] The intrinsic negative curvature of this compound helps to stabilize these transient structures, facilitating processes like vesicle trafficking, endocytosis, and exocytosis.[4][5]

-

Protein Folding and Function: The correct folding and insertion of certain membrane proteins are dependent on the lipid environment. This compound can act as a "lipid chaperone," with its conical shape creating lateral pressure that assists in the proper conformational arrangement of transmembrane proteins.[6]

Intermolecular Interactions and Membrane Packing